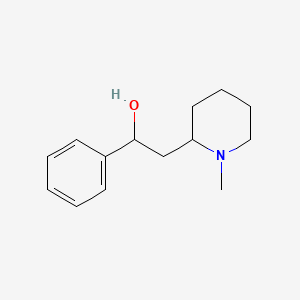
Allosedamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allosedamine is a naturally occurring piperidine alkaloid that has been isolated from the plant Lobelia inflata. This compound is known for its bioactive properties and has been the subject of various synthetic studies due to its complex structure and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of cobalt-catalyzed hydrolytic kinetic resolution and ruthenium-catalyzed ring-closing metathesis . Another method involves the diastereoselective condensation of a sulfinyl anion with an imine, followed by ring-closing metathesis to form the piperidine ring .
Industrial Production Methods
While there is limited information on the industrial production of this compound, the synthetic methods developed in research laboratories can potentially be scaled up for industrial applications. The use of organocatalytic asymmetric intramolecular aza-Michael reactions has been highlighted as a promising approach for the large-scale synthesis of piperidine alkaloids, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Allosedamine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Platinum on carbon and sodium cyanoborohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can yield nor-allosedamine, which can be further modified through reductive alkylation .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the synthesis and reactivity of piperidine alkaloids.
Medicine: The therapeutic potential of this compound is being explored, particularly in the treatment of respiratory conditions.
Industry: The synthetic methods developed for this compound can be applied to the production of other piperidine alkaloids and related compounds.
Mécanisme D'action
The mechanism of action of allosedamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by modulating neurotransmitter systems and interacting with receptors in the respiratory system .
Comparaison Avec Des Composés Similaires
Allosedamine is structurally similar to other piperidine alkaloids such as sedamine and coniine . it is unique in its specific stereochemistry and bioactivity. The comparison with similar compounds highlights its potential as a therapeutic agent and its distinct synthetic challenges.
List of Similar Compounds
- Sedamine
- Coniine
- β-Conhydrine
- Nor-allosedamine
This compound stands out due to its unique combination of structural features and bioactive properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
497-89-2 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-2-yl)-1-phenylethanol |
InChI |
InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3 |
Clé InChI |
GOWRYACIDZSIHI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1CC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















